Cas no 16218-28-3 (2,7-Diiodofluorene)
2,7-Diiodofluorene Chemical and Physical Properties
Names and Identifiers
-
- 2,7-Diiodo-9H-fluorene
- 2,7-Diiodofluorene
- 9H-Fluorene,2,7-diiodo-
- 2,7-Diiodofluorene, 98%
- AS-58178
- D4504
- BCP25771
- 2,7-DIIODOFLUORENE 2,7-Diiodo-9H-fluorene
- A882986
- C13H8I2
- MFCD00040153
- AC-29174
- CS-W011658
- DTXSID40348296
- SCHEMBL481427
- AKOS015912805
- 2,7-diiodo-fluorene
- FT-0637338
- 16218-28-3
- 9H-Fluorene, 2,7-diiodo-
- DB-043515
-
- MDL: MFCD00040153
- Inchi: 1S/C13H8I2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
- InChI Key: YCWGCTPMBCOCLT-UHFFFAOYSA-N
- SMILES: IC1C=CC2C3C=CC(=CC=3CC=2C=1)I
Computed Properties
- Exact Mass: 417.87200
- Monoisotopic Mass: 417.87155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Light yellow solid
- Density: 2.171
- Melting Point: 216.0 to 220.0 deg-C
- Boiling Point: 449.7°C at 760 mmHg
- Flash Point: 243.6°C
- Refractive Index: 1.765
- PSA: 0.00000
- LogP: 4.46700
- Solubility: Insoluble in water
2,7-Diiodofluorene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
2,7-Diiodofluorene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,7-Diiodofluorene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4504-1g |
2,7-Diiodofluorene |
16218-28-3 | 98.0%(GC) | 1g |
¥650.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4504-5g |
2,7-Diiodofluorene |
16218-28-3 | 98.0%(GC) | 5g |
¥3035.0 | 2022-05-30 | |
| TRC | D493438-10mg |
2,7-Diiodofluorene |
16218-28-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D493438-50mg |
2,7-Diiodofluorene |
16218-28-3 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D493438-100mg |
2,7-Diiodofluorene |
16218-28-3 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023404-1g |
2,7-Diiodofluorene |
16218-28-3 | 98% | 1g |
¥106 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023404-5g |
2,7-Diiodofluorene |
16218-28-3 | 98% | 5g |
¥413 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023404-200mg |
2,7-Diiodofluorene |
16218-28-3 | 98% | 200mg |
¥36 | 2024-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D123370-1g |
2,7-Diiodofluorene |
16218-28-3 | 98% | 1g |
¥363.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D123370-5g |
2,7-Diiodofluorene |
16218-28-3 | 98% | 5g |
¥1482.90 | 2023-09-03 |
2,7-Diiodofluorene Suppliers
2,7-Diiodofluorene Related Literature
-
Fruzsina Szabó,Bálint Peth?,Zsombor Gonda,Zoltán Novák RSC Adv. 2013 3 4903
-
Aicha Boukhriss,Mohamed El messoudi,Jean-Philippe Roblin,Tarik Aaboub,Damien Boyer,Said Gmouh Mater. Adv. 2020 1 918
-
3. Banana-shaped biphotonic quadrupolar chromophores: from fluorophores to biphotonic photosensitizersCédric Rouxel,Marina Charlot,Youssef Mir,Céline Frochot,Olivier Mongin,Mireille Blanchard-Desce New J. Chem. 2011 35 1771
-
André Bessette,Garry S. Hanan Chem. Soc. Rev. 2014 43 3342
-
M. Imit,A. Adronov Polym. Chem. 2015 6 4742
Additional information on 2,7-Diiodofluorene
2,7-Diiodofluorene (CAS No. 16218-28-3): A Versatile Compound in Chemical and Pharmaceutical Research
2,7-Diiodofluorene (CAS No. 16218-28-3) is a unique and versatile compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its distinctive molecular structure, has been extensively studied for its potential applications in various scientific and industrial domains. In this article, we will delve into the properties, synthesis methods, and recent research advancements related to 2,7-Diiodofluorene.
Molecular Structure and Properties
2,7-Diiodofluorene is a derivative of fluorene, a tricyclic aromatic hydrocarbon. The addition of two iodine atoms at the 2 and 7 positions significantly alters its chemical properties, making it a valuable intermediate in organic synthesis. The molecular formula of 2,7-Diiodofluorene is C13H8I2, with a molecular weight of approximately 359.09 g/mol. Its unique structure provides it with high reactivity and stability under various conditions.
The physical properties of 2,7-Diiodofluorene include a melting point of around 160-165°C and a boiling point above 300°C. It is insoluble in water but soluble in common organic solvents such as dichloromethane, toluene, and ethanol. These properties make it suitable for use in a wide range of chemical reactions and processes.
Synthesis Methods
The synthesis of 2,7-Diiodofluorene can be achieved through several methods, each with its own advantages and limitations. One common approach involves the iodination of fluorene using iodine or iodine monochloride (ICl) in the presence of a suitable catalyst. This method typically yields high purity products but may require careful control of reaction conditions to avoid side reactions.
An alternative method involves the coupling reaction of fluorene with iodoalkanes using transition metal catalysts such as palladium or copper. This approach is particularly useful for large-scale production due to its higher efficiency and yield. Recent advancements in catalytic chemistry have further optimized these processes, making them more environmentally friendly and cost-effective.
Applications in Chemical Research
2,7-Diiodofluorene has found numerous applications in chemical research due to its unique properties. One of the most significant areas of application is in the synthesis of organic materials for electronic devices. The presence of iodine atoms enhances the electronic properties of fluorene derivatives, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
In addition to its use in electronic materials, 2,7-Diiodofluorene has also been explored for its potential as a building block in supramolecular chemistry. Its ability to form stable complexes with various metal ions makes it a valuable component in the design of supramolecular assemblies with tailored functionalities.
Pharmaceutical Applications
The pharmaceutical industry has shown increasing interest in 2,7-Diiodofluorene due to its potential as a lead compound for drug development. Recent studies have demonstrated that fluorene derivatives exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
A notable example is the use of fluorene-based compounds as inhibitors of specific enzymes involved in cancer progression. Research has shown that certain fluorene derivatives can effectively inhibit the activity of protein kinases, which are key targets in cancer therapy. The introduction of iodine atoms at specific positions can further enhance the potency and selectivity of these inhibitors.
Recent Research Advancements
The ongoing research on 2,7-Diiodofluorene continues to uncover new possibilities for its application. A recent study published in the Journal of Organic Chemistry explored the use of 2,7-Diiodofluorene-based polymers as drug delivery systems. These polymers exhibit excellent biocompatibility and can be tailored to release drugs at specific sites within the body, enhancing their therapeutic efficacy while minimizing side effects.
In another study published in Advanced Materials, researchers investigated the use of 2,7-Diiodofluorene-based materials for photodynamic therapy (PDT). The results showed that these materials can effectively generate reactive oxygen species (ROS) upon light activation, leading to selective destruction of cancer cells without harming healthy tissues.
Safety Considerations and Future Outlook
Safety is a critical aspect when handling any chemical compound. While 2,7-Diiodofluorene is generally considered safe when used under controlled conditions, proper handling procedures should always be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas.
The future outlook for 2,7-Diiodofluorene-based research is promising. Ongoing advancements in synthetic methods and material science are expected to further expand its applications in various fields. As researchers continue to explore new possibilities, it is likely that this versatile compound will play an increasingly important role in driving innovation and progress.
16218-28-3 (2,7-Diiodofluorene) Related Products
- 144981-85-1(2-Iodo-9,9-dimethylfluorene)
- 144981-86-2(2,7-Diiodo-9,9-dimethylfluorene)
- 790674-48-5(2,2'-Diiodo-9,9'-spirobifluorene)
- 137181-59-0(2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene])
- 400607-28-5(2,7-Diiodo-9,9-diphenyl-9H-fluorene)
- 768398-90-9(9H-Fluorene,2-iodo-9,9-diphenyl)
- 2523-42-4(2-Iodo-9H-fluorene)
- 92060-26-9(Phenanthrene, 9,10-dihydro-2,7-diiodo-)
- 874746-71-1(1,1':2',1''-Terphenyl, 4',5'-diethyl-4,4''-diiodo-)
- 34172-48-0(7-Iodo-9h-fluoren-2-amine)